molecular formula C16H16N2O3 B5645036 4-{[(4-methylphenoxy)acetyl]amino}benzamide

4-{[(4-methylphenoxy)acetyl]amino}benzamide

Cat. No. B5645036
M. Wt: 284.31 g/mol
InChI Key: VLDSCROFMAJFKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-{[(4-methylphenoxy)acetyl]amino}benzamide involves multi-step sequences that can include methylation, chlorination, hydrolysis, and condensation reactions, among others. For example, a 7-step synthesis process starting from 4-amino-2-hydroxy-[carbonyl-14C]benzoic acid through various intermediates, including ester hydrolysis and mixed anhydride formation, leads to the final compound with high radiochemical purity (Standridge & Swigor, 1991).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using X-ray diffraction, IR spectroscopy, and quantum chemical computations. These studies reveal the crystal structure, lattice constants, and space groups, providing insight into the molecular geometry and vibrational frequencies of the compounds. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was found to crystallize in a triclinic system with detailed lattice parameters, demonstrating good agreement between experimental and theoretical geometrical parameters (Demir et al., 2015).

Chemical Reactions and Properties

Various studies have explored the chemical reactions and properties of benzamide derivatives. These include their ability to undergo nucleophilic displacement reactions, condensation with different reactants, and transformations under specific conditions. For example, compounds have been synthesized by reacting sodium tetraphenyl borate with certain benzamides, leading to ion-associate complexes characterized by physicochemical methods and demonstrating specific reactivities to amino acids (Mostafa et al., 2023).

Physical Properties Analysis

The physical properties of similar compounds have been characterized, revealing information about solubility, molecular weights, glass transition temperatures, and thermal stability. For instance, polymers derived from 2,2-bis(4-aminophenoxy)benzonitrile showed no significant weight loss before 400 °C and were found to be amorphous, except for specific derivatives. These findings highlight the thermal stability and solubility of these compounds in aprotic polar solvents (Saxena et al., 2003).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity, stereochemistry, and binding affinities, have been extensively studied. Research has demonstrated the synthesis of optically active isomers of certain benzamides, their affinities for specific receptors, and their potential as gastrokinetic agents. These studies provide insights into the structure-activity relationships and potential pharmacological applications of these compounds (Kato et al., 1992).

properties

IUPAC Name

4-[[2-(4-methylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-2-8-14(9-3-11)21-10-15(19)18-13-6-4-12(5-7-13)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDSCROFMAJFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Methylphenoxy)acetyl]amino}benzamide

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